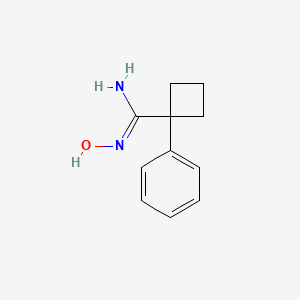

1-Phenylcyclobutanecarboxamidoxime

Description

Contextual Significance of Cyclobutane (B1203170) Scaffolds in Modern Organic and Medicinal Chemistry

Cyclobutane rings, once considered mere chemical curiosities due to their inherent strain, are now increasingly recognized for their valuable contributions to modern organic and medicinal chemistry. nih.govru.nlnih.gov The unique, puckered three-dimensional structure of the cyclobutane moiety offers a level of conformational restriction that is highly sought after in drug design. nih.govru.nllifechemicals.com This rigidity can help in precisely orienting key pharmacophore groups for optimal interaction with biological targets. nih.govru.nl

The incorporation of a cyclobutane scaffold into a molecule can offer several advantages:

Metabolic Stability: Replacing more common cyclic systems or double bonds with a cyclobutane ring can enhance a molecule's resistance to metabolic degradation, a crucial factor in drug development. nih.govru.nl

Reduced Planarity: The non-planar nature of the cyclobutane ring can improve the solubility and other physicochemical properties of a drug candidate. nih.govru.nl

Aryl Isostere: In some contexts, the cyclobutane ring can act as a non-aromatic bioisostere for a phenyl group, offering a different pharmacokinetic profile while maintaining necessary structural features. nih.govru.nl

Novel Chemical Space: The use of cyclobutane scaffolds allows chemists to explore novel areas of chemical space, potentially leading to the discovery of compounds with unprecedented biological activities. acs.org

Historically, cyclobutane was first synthesized in 1907. nih.govru.nl While relatively rare in nature, cyclobutane rings are found in some natural products with antimicrobial properties. nih.govru.nl In medicine, the most prominent example of a cyclobutane-containing drug is carboplatin, an anticancer agent that crosslinks DNA. nih.govru.nllifechemicals.com The growing availability of synthetic methods to create substituted cyclobutanes has further fueled their integration into drug discovery programs. nih.govacs.org

Academic Relevance of the Amidoxime (B1450833) Functional Group in Synthetic and Biological Chemistry

The amidoxime functional group, characterized by the presence of both a hydroxylamino and an amino group on the same carbon atom, is a versatile and highly reactive moiety with significant academic and practical relevance. nih.govresearchgate.net This functional group is a cornerstone in various chemical disciplines, including medicinal, coordination, and materials chemistry. nih.govresearchgate.net

Key aspects of the amidoxime functional group's importance include:

Synthetic Versatility: Amidoximes are crucial building blocks for the synthesis of a wide array of heterocyclic compounds, such as 1,2,4-oxadiazoles, isoxazoles, and imidazoles. nih.govtandfonline.com The most common method for their synthesis involves the nucleophilic attack of hydroxylamine (B1172632) on a nitrile. nih.govresearchgate.net This reaction is often carried out using hydroxylamine hydrochloride in the presence of a base. nih.gov

Bioisosterism: The amidoxime group is frequently employed as a bioisostere for carboxylic acids. nih.gov This substitution can lead to improved pharmacokinetic properties and biological activity. researchgate.net

Biological Activity: Compounds containing the amidoxime moiety have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antihypertensive properties. nih.gov

Nitric Oxide Donation: A particularly significant area of research is the ability of amidoximes to act as nitric oxide (NO) donors. nih.govnih.gov NO is a critical signaling molecule in various physiological processes, and exogenous NO donors are of great interest for therapeutic applications. nih.govnih.gov The oxidation of amidoximes, which can be catalyzed by enzymes like cytochrome P450, results in the release of NO. nih.gov

The first synthesis of an amidoxime, formamidoxime, was reported in 1873, with its chemical structure being elucidated in 1884. nih.govresearchgate.net Since then, the study of amidoximes has expanded dramatically, driven by their diverse chemical reactivity and biological potential. nih.govresearchgate.net

Delineation of Research Focus on 1-Phenylcyclobutanecarboxamidoxime as a Unique Molecular Architecture

The scientific intrigue surrounding this compound stems directly from the convergence of the distinct properties of its two core components: the cyclobutane ring and the amidoxime functional group. This specific molecule presents a unique architecture where the rigid, three-dimensional cyclobutane scaffold is directly appended to the versatile and biologically active amidoxime moiety.

The research focus on this compound is centered on understanding how the interplay between these two structural features influences its chemical and physical properties. The phenyl group attached to the cyclobutane ring further adds to the molecule's structural complexity and potential for interaction with biological systems.

The primary precursor for the synthesis of this compound is 1-phenyl-1-cyclobutanecarbonitrile. The synthesis of the amidoxime is typically achieved through the reaction of this nitrile with hydroxylamine. nih.gov This well-established synthetic route allows for the targeted investigation of this specific molecular structure.

Properties

IUPAC Name |

N'-hydroxy-1-phenylcyclobutane-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10(13-14)11(7-4-8-11)9-5-2-1-3-6-9/h1-3,5-6,14H,4,7-8H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQAXUFHJYKIVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=C2)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)(C2=CC=CC=C2)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256454 | |

| Record name | N-Hydroxy-1-phenylcyclobutanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1053657-11-6 | |

| Record name | N-Hydroxy-1-phenylcyclobutanecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1053657-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-1-phenylcyclobutanecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 1 Phenylcyclobutanecarboxamidoxime

Comprehensive Retrosynthetic Dissection of the Molecular Framework

A retrosynthetic analysis of 1-Phenylcyclobutanecarboxamidoxime reveals two primary disconnections. The most logical approach involves disconnecting the carboxamidoxime group, leading back to 1-phenylcyclobutanecarbonitrile (B76354). This nitrile is a key intermediate that can be synthesized from a suitable 1-phenylcyclobutane precursor. The second disconnection breaks the cyclobutane (B1203170) ring itself, suggesting various cycloaddition or ring-closing strategies to form the four-membered carbocycle with a phenyl group at a quaternary center. This two-pronged retrosynthetic strategy allows for a modular and flexible approach to the total synthesis.

Approaches for the Construction of the 1-Phenylcyclobutane Moiety

The formation of the sterically demanding 1-phenylcyclobutane core is a significant synthetic challenge. Several methods have been developed to construct this motif, each with its own advantages and limitations.

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutane rings. libretexts.orgaklectures.com These reactions typically involve the irradiation of two alkene partners to form a four-membered ring in a concerted or stepwise fashion. wikipedia.org For the synthesis of a 1-phenylcyclobutane derivative, a potential strategy involves the [2+2] cycloaddition between styrene (B11656) and a suitable ketene (B1206846) acetal (B89532) or other alkene bearing a latent carboxyl group.

The mechanism of enone-alkene cycloadditions often begins with the photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. wikipedia.org This triplet species then reacts with the alkene to form a diradical intermediate, which subsequently closes to the cyclobutane product. wikipedia.org While synthetically useful, these reactions can sometimes lead to mixtures of regioisomers and stereoisomers, requiring careful optimization of reaction conditions. scribd.com

| Reactant 1 | Reactant 2 | Conditions | Product | Notes |

| Styrene | Ketene | Thermal | 2-Phenylcyclobutanone | Ketenes are highly reactive and can undergo thermal [2+2] cycloadditions. harvard.edu |

| Enone | Alkene | Photochemical (light) | Substituted Cyclobutane | Enones are commonly used as one partner as they are more readily photoexcited than simple alkenes. wikipedia.orgscribd.com |

| N-Alkyl Maleimide | Alkene | 370 nm irradiation | Cyclobutane Adduct | Can proceed without an external photocatalyst. nih.gov |

| N-Aryl Maleimide | Alkene | 440 nm irradiation, Thioxanthone | Cyclobutane Adduct | Requires a photosensitizer. nih.gov |

Transition metal catalysis offers an alternative and often more selective approach to cyclobutane synthesis. Recent advances have focused on the use of catalysts to mediate the formation of four-membered rings. thieme-connect.de These methods can provide access to highly substituted and functionalized cyclobutanes with excellent control over stereochemistry. For instance, gold(I) catalysts have been shown to promote the ring expansion of alkynyl cyclopropanols to yield cyclobutanones. scribd.com

Beyond cycloadditions, other strategies for constructing the cyclobutane framework include intramolecular cyclizations and ring contractions. nih.govnih.gov Ring contraction of larger rings, such as pyrrolidines, has emerged as a viable method for the stereoselective synthesis of substituted cyclobutanes. nih.govchemistryviews.org This approach involves the conversion of a readily available five-membered ring into a four-membered ring, often through a radical-mediated process. nih.gov For example, the reaction of polysubstituted pyrrolidines with hydroxy(tosyloxy)iodobenzene can yield cyclobutanes in a stereoselective manner. chemistryviews.org

| Starting Material | Reagents | Product | Key Transformation |

| Polysubstituted Pyrrolidines | Hydroxy(tosyloxy)iodobenzene (HTIB), Ammonium Carbamate | Substituted Cyclobutanes | Ring Contraction |

Elaboration of the Carboxamidoxime Functional Group

Once the 1-phenylcyclobutane core bearing a suitable functional handle is in hand, the final step is the installation of the carboxamidoxime group.

The most common and direct method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine (B1172632). nih.govnih.gov This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in an alcoholic solvent. nih.gov The reaction can also be performed using an aqueous solution of hydroxylamine, which may offer advantages in terms of reaction time and avoiding the need for a base. google.com The reaction generally proceeds in good yield, although in some cases, particularly with electron-withdrawing groups on an aromatic nitrile, the formation of an amide byproduct can occur. rsc.org

| Nitrile | Reagents | Conditions | Product | Yield |

| Acetonitrile | 50% aq. Hydroxylamine | 25 °C, 24 h | Acetamidoxime | Crystalline product separates |

| Aromatic Nitriles | Hydroxylamine, Anhydrous Methanol | Varies | Amidoxime (B1450833) and Amide byproduct | Amide formation can be significant with electron-withdrawing groups. rsc.org |

| Aliphatic Nitriles | Hydroxylamine, Ultrasonic Irradiation | Solvent-free | Amidoxime | 70-85% |

| General Nitriles | Hydroxylamine Hydrochloride, Base (e.g., Na2CO3) | Refluxing Ethanol (B145695) or Methanol | Amidoxime | Up to 98% nih.gov |

Recent studies have also explored the use of ionic liquids as solvents to improve the efficiency and selectivity of amidoxime synthesis, minimizing the formation of amide side products. rsc.org

Strategic Introduction of the Amidoxime at the Quaternary Cyclobutane Carbon

The most direct and common method for the synthesis of amidoximes is the reaction of a nitrile with hydroxylamine. nih.govresearchgate.net Therefore, the logical precursor for this compound is 1-phenylcyclobutanecarbonitrile. The core of this synthetic step is the addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile group.

The reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, in a protic solvent like ethanol or methanol. nih.gov The base is necessary to generate free hydroxylamine from its hydrochloride salt. The reaction mixture is often heated to reflux to drive the reaction to completion, with reaction times varying from a few hours to 48 hours depending on the substrate. nih.govresearchgate.net

A significant challenge in the synthesis of this compound is the steric hindrance around the nitrile group. The nitrile is attached to a quaternary carbon, which is itself part of a sterically demanding cyclobutane ring and is also substituted with a phenyl group. This steric congestion can impede the approach of hydroxylamine to the nitrile carbon, potentially leading to slower reaction rates or the need for more forcing conditions compared to unhindered nitriles.

To overcome these steric challenges, several strategies can be employed. The use of an excess of hydroxylamine can help to improve the yield. researchgate.net Alternatively, conducting the reaction at higher temperatures or using microwave irradiation can accelerate the transformation. A solvent-free method using ultrasonic irradiation has also been reported to be effective for the synthesis of amidoximes from nitriles, offering high yields and short reaction times. nih.gov Another approach involves using an aqueous solution of hydroxylamine, which can sometimes lead to shorter reaction times without the need for an added base. nih.gov

It is also important to consider potential side reactions. In some cases, particularly with nitriles bearing electron-withdrawing groups, the formation of amide byproducts can occur. rsc.org This is thought to happen through the initial attack of the oxygen atom of hydroxylamine on the nitrile carbon. rsc.org While the phenyl group in 1-phenylcyclobutanecarbonitrile is not strongly electron-withdrawing, the possibility of amide formation should be considered, and reaction conditions may need to be optimized to minimize this side reaction. Recent studies have explored the use of ionic liquids to improve the selectivity of amidoxime synthesis and eliminate amide byproducts. rsc.org

| Precursor | Reagents | Conditions | Product | Notes |

| 1-Phenylcyclobutanecarbonitrile | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol, Reflux | This compound | Standard method, may require prolonged heating due to steric hindrance. |

| 1-Phenylcyclobutanecarbonitrile | Aqueous hydroxylamine | Reflux | This compound | May offer shorter reaction times and avoids the need for a separate base. nih.gov |

| 1-Phenylcyclobutanecarbonitrile | Hydroxylamine | Ultrasonic irradiation, Solvent-free | This compound | A green chemistry approach that can lead to high yields in a short time. nih.gov |

Stereochemical Control and Diastereoselective/Enantioselective Synthetic Pathways

While this compound itself is an achiral molecule, the principles of stereochemical control are crucial when considering the synthesis of substituted analogs that may contain one or more stereocenters. The development of diastereoselective and enantioselective routes to functionalized cyclobutanes is an active area of research, as these four-membered rings are important structural motifs in many biologically active compounds. nih.govacs.orgchemistryviews.org

The most common and versatile method for constructing cyclobutane rings is the [2+2] cycloaddition reaction. acs.orgbaranlab.org This reaction involves the joining of two alkene components to form a four-membered ring. The stereochemical outcome of this reaction can often be controlled by the choice of reactants, catalysts, and reaction conditions.

For the synthesis of chiral cyclobutanes, enantioselective catalysis is a powerful tool. A variety of transition metal catalysts, including those based on cobalt, iridium, rhodium, and gold, have been developed for enantioselective [2+2] cycloadditions. nih.govacs.orgnih.govacs.org For instance, cobalt catalysts with readily synthesized ligands have been used for the enantioselective [2+2] cycloaddition of a wide range of alkynes and alkenes, producing cyclobutenes with high enantioselectivities (86–97% ee). nih.gov These cyclobutenes can then be further functionalized to diastereomerically pure cyclobutanes. nih.gov Similarly, iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been shown to produce enantioenriched cyclobutanes with excellent stereoselectivity. acs.orgchemistryviews.org

Diastereoselective synthesis of polysubstituted cyclobutanes can be achieved through various methods. For example, the cycloaddition of bicyclo[1.1.0]butanes with triazolinediones or nitrosoarenes has been reported to yield multi-substituted cyclobutanes with high diastereoselectivity. rsc.org Another approach involves the Michael addition of nucleophiles to cyclobutenes, which can proceed with high diastereoselectivity to produce N-heterocycle-substituted cyclobutanes. researchgate.net

In the context of synthesizing a chiral analog of this compound, a potential strategy would involve the enantioselective synthesis of a chiral 1-phenylcyclobutanecarbonitrile precursor. This could be achieved through an asymmetric [2+2] cycloaddition, followed by the introduction of the nitrile functionality. The subsequent conversion of the chiral nitrile to the amidoxime would then yield the desired enantiomerically enriched product.

| Reaction Type | Catalyst/Method | Stereocontrol | Product Type | Reference |

| [2+2] Cycloaddition | Cobalt-based catalyst | Enantioselective (86–97% ee) | Cyclobutenes | nih.gov |

| Allylic Etherification/[2+2] Cycloaddition | Iridium catalyst | Enantioselective (>99% ee) | Oxa- acs.orgrsc.org-bicyclic heptanes | acs.orgchemistryviews.org |

| Cycloaddition | - | Diastereoselective | 1,1,3,3-tetrasubstituted cyclobutanes | rsc.org |

| Michael Addition | DBU or chiral squaramide catalyst | Diastereoselective and Enantioselective | Thio-substituted cyclobutanes | rsc.org |

| Bicyclobutanation/Homoconjugate Addition | Rhodium and Copper catalysts | Enantioselective and Diastereoselective | Densely functionalized cyclobutanes | acs.org |

Sustainable and Atom-Economical Synthetic Approaches

The principles of green chemistry, such as atom economy and the use of sustainable reagents, are increasingly important in modern organic synthesis. researchgate.netrsc.org When applied to the synthesis of this compound, these principles can guide the development of more efficient and environmentally friendly routes.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The ideal reaction has 100% atom economy, meaning that all the atoms of the reactants are incorporated into the final product. The key step in the synthesis of this compound, the addition of hydroxylamine to a nitrile, is an addition reaction and is therefore highly atom-economical.

To improve the sustainability of the synthesis, alternative, more atom-economical methods for the construction of the cyclobutane ring can be considered. Catalytic [2+2] cycloaddition reactions are a prime example of atom-economical transformations. rsc.orgresearchgate.netnih.gov These reactions, often catalyzed by transition metals, directly combine two unsaturated molecules to form the cyclobutane ring with no byproducts. researchgate.net

Photochemical [2+2] cycloadditions also offer an atom-economical route to cyclobutanes. acs.org These reactions can be promoted by visible light in the presence of a photocatalyst, making them a more sustainable alternative to traditional UV-light-mediated photoreactions. organic-chemistry.org

Furthermore, the use of flow chemistry can contribute to a more sustainable synthesis. rsc.org Flow reactors allow for precise control over reaction parameters, which can lead to higher yields, shorter reaction times, and reduced energy consumption. A continuous flow synthesis of functionalized cyclobutenes has been developed that avoids the need for cryogenic temperatures and reduces the consumption of organolithium reagents. rsc.org

The development of synthetic routes that utilize readily available and renewable starting materials is another key aspect of green chemistry. Research into the synthesis of cyclobutane-based materials from commercially available starting materials using green-chemistry-inspired protocols is ongoing. researchgate.net

| Synthetic Approach | Key Features | Sustainability Aspect |

| [2+2] Cycloaddition | Catalytic or photochemical reaction of two unsaturated molecules. | High atom economy, as all atoms of the reactants are incorporated into the product. rsc.orgresearchgate.netnih.gov |

| Flow Chemistry | Continuous processing in a microreactor. | Improved safety, scalability, and energy efficiency; reduced waste. rsc.org |

| Use of Greener Reagents | Employing less hazardous or renewable materials. | Reduced environmental impact and improved safety. researchgate.net |

| One-Pot Reactions | Multiple reaction steps are carried out in a single reaction vessel. | Reduced solvent use, energy consumption, and waste generation. |

Chemical Reactivity and Mechanistic Investigations of 1 Phenylcyclobutanecarboxamidoxime

Intrinsic Reactivity of the Amidoxime (B1450833) Moiety

The amidoxime functional group (-C(NH₂)=NOH) is a cornerstone of synthetic and medicinal chemistry, prized for its ability to participate in a wide array of chemical transformations. Its reactivity stems from the nucleophilic character of the nitrogen atoms and the hydroxyl group, which can be readily derivatized or engaged in cyclization processes.

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., 1,2,4-Oxadiazoles)

A hallmark reaction of amidoximes is their conversion into 1,2,4-oxadiazoles, a class of heterocycles prevalent in many biologically active compounds. nih.gov The synthesis of these five-membered rings from amidoximes like 1-phenylcyclobutanecarboxamidoxime typically proceeds through a two-step, one-pot sequence involving acylation followed by cyclodehydration.

The general mechanism involves the initial acylation of the amidoxime with an acylating agent, such as a carboxylic acid, acyl chloride, or anhydride, to form an O-acylamidoxime intermediate. researchgate.net This intermediate then undergoes a base-catalyzed or thermal cyclization, involving the intramolecular attack of the amidic nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule to yield the stable 1,2,4-oxadiazole (B8745197) ring. nih.govresearchgate.net

Various catalytic systems can be employed to facilitate this transformation. For instance, a combination of PTSA-ZnCl₂ has been shown to be an efficient catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. organic-chemistry.orgbeilstein-journals.org Other methods include microwave-assisted synthesis under solvent-free conditions and the use of iron(III) nitrate. organic-chemistry.org

Table 1: Representative Cyclization Reactions for 1,2,4-Oxadiazole Synthesis

| Reactants | Reagents & Conditions | Product | Reference(s) |

|---|---|---|---|

| Amidoxime, Carboxylic Acid | Coupling agent (e.g., DCC, EDC), then heat | 3,5-Disubstituted-1,2,4-oxadiazole | nih.gov |

| Amidoxime, Acyl Chloride | Pyridine or other base | 3,5-Disubstituted-1,2,4-oxadiazole | researchgate.net |

| Amidoxime, Nitrile | PTSA-ZnCl₂, heat | 3,5-Disubstituted-1,2,4-oxadiazole | organic-chemistry.orgbeilstein-journals.org |

Acylation, Alkylation, and Other Derivatization Reactions

The nucleophilic nature of the amidoxime group allows for straightforward acylation and alkylation reactions, providing a means to introduce a wide variety of substituents and modulate the compound's properties. researchgate.net

Acylation: The reaction of this compound with acylating agents like acyl chlorides or anhydrides can lead to N-acylated or O-acylated derivatives, depending on the reaction conditions. chemguide.co.uk These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. chemguide.co.uk Friedel-Crafts acylation principles can also be conceptually applied, where an acyl group is introduced onto the phenyl ring, typically catalyzed by a Lewis acid like aluminum chloride. libretexts.orgkhanacademy.org

Alkylation: Alkylation of the amidoxime moiety can occur at the nitrogen or oxygen atoms. The choice of alkylating agent and reaction conditions can influence the site of alkylation.

Other Derivatizations: The versatility of the amidoxime group extends to other derivatization reactions. For instance, it can react with isocyanates to form carbamoyl (B1232498) derivatives. Furthermore, recent advances have highlighted novel derivatization techniques, such as the use of diphenyl diazomethane (B1218177) for the analysis of related carboxylic acid compounds, which could potentially be adapted for amidoxime derivatization. nih.gov

Coordination Chemistry with Metal Centers: Theoretical and Experimental Aspects

Amidoximes are excellent ligands for a variety of metal ions due to the presence of both nitrogen and oxygen donor atoms. researchgate.netnih.gov They can coordinate to metal centers in a monodentate fashion through either the nitrogen or oxygen atom, or more commonly, as a bidentate chelating ligand, forming a stable five-membered ring. youtube.com

Theoretical Aspects: Computational studies, often employing Density Functional Theory (DFT), can predict the geometry and stability of metal complexes. rsc.org These studies can help elucidate the preferred coordination modes of this compound with different metal ions and predict the electronic structure of the resulting complexes. nih.gov

Experimental Aspects: Experimentally, the coordination chemistry can be investigated using various spectroscopic techniques such as IR, UV-Vis, and NMR spectroscopy, as well as X-ray crystallography to determine the solid-state structure of the metal complexes. researchgate.netnih.gov Thermal analysis can provide information on the stability and decomposition of these complexes. nih.gov The coordination of this compound to transition metals like copper(II), nickel(II), and cobalt(II) is expected to yield complexes with interesting magnetic and electronic properties. nih.gov

Strain-Induced Reactivity and Transformations of the Cyclobutane (B1203170) Ring

The cyclobutane ring in this compound possesses significant ring strain, which makes it susceptible to reactions that can alleviate this strain, such as ring-opening and rearrangement processes.

Ring Opening and Rearrangement Processes

The inherent strain of the four-membered ring can be a driving force for various transformations. nih.gov

Ring Opening: Under thermal or photochemical conditions, the cyclobutane ring can undergo electrocyclic ring-opening to form substituted butadienes. researchgate.net The stereochemistry of the ring-opening is often controlled by orbital symmetry rules. researchgate.net

Rearrangements: Carbocation-mediated rearrangements are also a possibility, particularly if a reactive intermediate is formed on the cyclobutane ring or an adjacent atom. masterorganicchemistry.com For example, a Wagner-Meerwein type rearrangement could potentially lead to a ring-expanded cyclopentane (B165970) system. researchgate.net The Beckmann rearrangement, a classic reaction of oximes, could also be envisioned, potentially leading to the insertion of a nitrogen atom into the cyclobutane ring to form a lactam, although this would compete with reactions at the amidoxime moiety. byjus.commasterorganicchemistry.com

Functionalization Reactions on the Cyclobutane Scaffold

Direct functionalization of the cyclobutane ring presents a synthetic challenge but offers a route to novel derivatives.

C-H Functionalization: Recent advances in catalysis have enabled the direct functionalization of C-H bonds. Palladium-catalyzed C-H arylation has been successfully applied to cyclobutane carboxylic acids, demonstrating that even strained rings can be functionalized in this manner. nih.gov Such a strategy could potentially be used to introduce substituents at the C2 or C3 positions of the cyclobutane ring of this compound.

Other Functionalizations: Other methods for cyclobutane functionalization include radical-initiated cascade cyclizations and reactions involving organometallic species. researchgate.netbeilstein-journals.org For instance, α-functionalization of a related cyclobutanone (B123998) has been achieved via organocatalysis. nih.gov While these methods have not been specifically reported for this compound, they represent potential avenues for the synthesis of new derivatives.

Table 2: Potential Reactions of the Cyclobutane Ring

| Reaction Type | Description | Potential Outcome | Reference(s) |

|---|---|---|---|

| Ring Opening | Thermally or photochemically induced electrocyclic reaction. | Formation of a substituted butadiene derivative. | researchgate.net |

| Rearrangement | Acid-catalyzed process involving a carbocation intermediate. | Ring expansion to a cyclopentane derivative. | masterorganicchemistry.comresearchgate.net |

Influence of the Phenyl Substituent on Molecular Reactivity and Electron Distribution

The phenyl group is a significant modulator of electronic properties in organic molecules, and its influence on this compound is anticipated to be substantial. The aromatic ring can exert both inductive and resonance effects, which in turn affect the reactivity of the entire molecule.

The phenyl group is generally considered to be electron-withdrawing through its inductive effect (-I) due to the higher electronegativity of sp2-hybridized carbon atoms compared to sp3-hybridized carbons. However, it can act as an electron-donating group through resonance (+M effect) when interacting with an electron-deficient center. In the case of this compound, the phenyl ring is directly attached to the cyclobutane ring. Its electronic influence will primarily be transmitted through the sigma bonds of the cyclobutane ring to the carboxamidoxime functional group.

The electron distribution within the molecule is expected to be polarized. The phenyl group can withdraw electron density from the cyclobutane ring, which in turn can influence the acidity and nucleophilicity of the amidoxime group. Computational studies on similar structures, such as phenyl-substituted cyclobutanes, have shown that the phenyl group can affect the charge distribution and molecular orbital energies. rsc.org For instance, the presence of a phenyl substituent can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which has direct implications for the molecule's reactivity in processes like oxidation and reduction.

The electronic interplay between substituents on a phenyl ring and a remote functional group has been observed in other systems, such as substituted phenyl benzoates. rsc.org In these cases, electron-withdrawing substituents on one ring were found to decrease the sensitivity of a remote carbonyl group to electronic effects on another ring. rsc.org A similar phenomenon can be expected for substituted derivatives of this compound, where substituents on the phenyl ring could modulate the reactivity of the amidoxime moiety.

A comparative analysis of phenyl- versus cyclohexyl-terminated substituents in other organic semiconductors has highlighted the role of intermolecular interactions, such as C-H···π interactions from the phenyl group, in influencing solid-state packing and electronic properties. rsc.org While this compound is a smaller molecule, similar intramolecular and intermolecular interactions involving the phenyl ring could play a role in its condensed-phase behavior and reactivity.

Table 1: Predicted Electronic Effects of the Phenyl Substituent on this compound

| Electronic Effect | Influence on the Molecule | Predicted Impact on Reactivity |

| Inductive Effect (-I) | Withdrawal of electron density from the cyclobutane ring. | May increase the acidity of the N-OH proton in the amidoxime group. |

| Resonance Effect (+M) | Potential for electron donation to a carbocationic center, if formed. | Could stabilize intermediates in certain reaction pathways. |

| HOMO/LUMO Energies | Lowering of frontier molecular orbital energies. | May affect the molecule's behavior in redox reactions and cycloadditions. |

| Steric Hindrance | The bulky phenyl group can shield adjacent reaction sites. | Can influence the regioselectivity and stereoselectivity of reactions. |

Reaction Mechanism Elucidation for Key Transformations Using Advanced Spectroscopic and Computational Techniques

The elucidation of reaction mechanisms for a molecule like this compound would heavily rely on a combination of advanced spectroscopic methods and computational chemistry, as direct experimental studies are not widely reported.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be fundamental in tracking the transformation of the starting material into products. Changes in chemical shifts of the protons and carbons in the phenyl, cyclobutane, and amidoxime moieties would provide direct evidence of bond formation and cleavage. For example, in a reaction involving the amidoxime group, a significant change in the chemical shift of the hydroxyl proton would be expected.

Infrared (IR) and Raman Spectroscopy: These techniques are invaluable for identifying functional groups. The characteristic vibrational frequencies of the C=N, N-O, and O-H bonds of the amidoxime group, as well as the C-H and C=C bonds of the phenyl ring, would be monitored to follow the course of a reaction.

Mass Spectrometry (MS): MS would be used to identify reaction intermediates and products by determining their mass-to-charge ratio. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental compositions.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations are a powerful tool for modeling reaction pathways. By calculating the energies of reactants, transition states, and products, a potential energy surface for a proposed mechanism can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility of a particular pathway.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule in solution, including conformational changes and interactions with solvent molecules, which can be crucial for understanding reaction kinetics.

For instance, in a potential acid-catalyzed hydrolysis of the amidoxime group to the corresponding carboxylic acid and hydroxylamine (B1172632), a combination of these techniques would be employed. NMR and IR would confirm the disappearance of the amidoxime and the appearance of the carboxylic acid functional group. DFT calculations could model the protonation of the amidoxime nitrogen, followed by nucleophilic attack of water and subsequent bond cleavages, to map out the most likely reaction mechanism.

Pathways of Chemical Stability and Controlled Decomposition

The amidoxime functional group can also be a site of instability. Amidoximes can undergo hydrolysis, particularly under acidic or basic conditions, to yield carboxylic acids or their corresponding salts, and hydroxylamine. The rate of this hydrolysis would be influenced by the electronic effects of the phenyl group.

Potential Decomposition Pathways:

Thermal Decomposition: At elevated temperatures, the molecule could undergo fragmentation. The cyclobutane ring might undergo cleavage to form olefinic products. The amidoxime group could also decompose, potentially through rearrangement or elimination reactions.

Hydrolytic Decomposition: As mentioned, hydrolysis of the amidoxime is a likely decomposition pathway in aqueous environments. The pH of the solution would be a critical factor in the rate of this process.

Oxidative Decomposition: Strong oxidizing agents could potentially oxidize the amidoxime group or the phenyl ring.

Reductive Decomposition: The amidoxime group can be reduced. For example, catalytic hydrogenation could reduce the C=N bond and potentially cleave the N-O bond.

Controlled Decomposition:

The inherent reactivity of the molecule could also be harnessed for controlled transformations. For example, the ring strain of the cyclobutane could be utilized in synthetic chemistry to access other cyclic or acyclic structures. The amidoxime group is also synthetically versatile and can be converted into other functional groups, such as nitriles or amides, under specific reaction conditions.

Table 2: Summary of Potential Stability and Decomposition Pathways

| Condition | Potential Pathway | Products |

| Elevated Temperature | Thermal Decomposition | Olefinic compounds, nitriles, etc. |

| Acidic/Basic Aqueous Solution | Hydrolytic Decomposition | 1-Phenylcyclobutanecarboxylic acid, Hydroxylamine |

| Strong Oxidizing Agents | Oxidative Decomposition | Various oxidized products |

| Reducing Agents (e.g., H₂/Pd) | Reductive Decomposition | 1-Phenylcyclobutanecarboxamide, 1-Phenylcyclobutanemethanamine |

The stability of this compound will ultimately depend on the specific environmental conditions it is subjected to, including temperature, pH, and the presence of other reactive species.

Structure Activity Relationship Sar and Molecular Design Principles for 1 Phenylcyclobutanecarboxamidoxime Analogues

Conformational Dynamics of the Cyclobutane (B1203170) Ring and its Implication for Molecular Recognition

The cyclobutane ring, a four-membered carbocycle, is a key structural feature that imparts significant conformational rigidity to 1-Phenylcyclobutanecarboxamidoxime. Unlike flexible acyclic linkers, the cyclobutane ring has a limited number of accessible conformations. It adopts a characteristic puckered or folded structure to alleviate torsional strain, deviating from a planar arrangement. nih.govru.nl This inherent strain and unique three-dimensional geometry are increasingly utilized in medicinal chemistry to create structurally novel compounds. nih.govru.nlconsensus.app

The primary implication of this conformational restriction is a reduction in the entropic penalty upon binding to a biological target. nih.govru.nl Flexible molecules must "freeze" into a specific, energetically favorable conformation to fit into a receptor's binding site, a process that is entropically unfavorable. By pre-organizing the pharmacophoric groups in a more defined spatial orientation, the cyclobutane scaffold reduces this penalty, potentially leading to stronger binding affinities.

This constrained geometry is crucial for molecular recognition. The defined three-dimensional arrangement of the phenyl and carboxamidoxime substituents allows for a more precise and optimized interaction with the specific amino acid residues within a target's binding pocket. The cyclobutane ring acts as a rigid scaffold, directing these key functional groups into orientations that maximize favorable interactions, such as hydrophobic interactions from the phenyl ring and hydrogen bonding from the amidoxime (B1450833) group. ru.nlconsensus.app

Impact of Substituent Modifications on the Phenyl and Cyclobutane Units on Interaction Profiles

The interaction profile of this compound analogues can be systematically modulated by introducing substituents on both the phenyl and cyclobutane units. Such modifications alter the steric, electronic, and hydrophobic properties of the molecule, directly influencing its binding affinity and selectivity for a biological target.

Phenyl Ring Modifications: The phenyl ring typically engages in hydrophobic or π-stacking interactions within a receptor pocket. The nature and position of substituents on this ring can significantly alter binding affinity. For instance, adding electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can modify the electronic distribution of the ring, affecting cation-π or other electrostatic interactions. Steric bulk is also a critical factor; larger substituents may either create favorable van der Waals interactions in a large hydrophobic pocket or cause steric clashes that reduce affinity. drugdesign.org SAR studies on related compounds have shown that even minor changes, such as the position of a substituent (ortho, meta, para), can lead to substantial differences in biological activity. nih.gov

Cyclobutane Ring Modifications: While the parent compound is substituted at the 1-position, further substitution on the cyclobutane ring (at positions 2, 3, or 4) can fine-tune the molecule's conformational properties and introduce new interaction points. For example, adding a methyl or hydroxyl group could probe for additional small hydrophobic or hydrogen-bonding pockets within the receptor. The stereochemistry of these substituents is paramount, as cis and trans isomers will project the functional groups into different regions of space, leading to vastly different interaction profiles and biological activities. acs.org

The following table illustrates hypothetical SAR data for analogues, demonstrating how substituent changes could influence binding affinity.

| Analogue | R1 (Phenyl Position) | R2 (Cyclobutane Position) | Hypothetical Binding Affinity (Ki, nM) | Rationale for Change in Affinity |

|---|---|---|---|---|

| Parent Compound | -H | -H | 150 | Baseline activity. |

| Analogue A | 4-Cl | -H | 50 | Electron-withdrawing group and hydrophobic interactions enhance binding. drugdesign.org |

| Analogue B | 4-OCH3 | -H | 120 | Electron-donating group may establish a key hydrogen bond, but with slightly less favorable electronics. |

| Analogue C | 2-CH3 | -H | 500 | Steric hindrance from ortho-substituent disrupts optimal binding conformation. |

| Analogue D | -H | trans-3-OH | 85 | New hydrogen bond opportunity with a specific residue in the binding pocket. |

| Analogue E | -H | cis-3-OH | 300 | Incorrect stereochemistry projects the hydroxyl group away from the binding pocket, preventing favorable interaction. acs.org |

Structural Role of the Amidoxime Group in Modulating Molecular Interactions

The amidoxime group (-C(NH₂)=NOH) is a versatile functional moiety that plays a critical role in the molecular interactions of this compound. nih.govresearchgate.net It possesses both a hydroxylamino (=NOH) and an amino (-NH₂) group attached to the same carbon, making it capable of acting as both a hydrogen bond donor and a hydrogen bond acceptor. nih.govlibretexts.org

Hydrogen Bond Donor: The hydrogen atoms on the amine and oxime hydroxyl groups can be donated to electronegative atoms (like oxygen or nitrogen) on receptor amino acid residues. nih.gov

Hydrogen Bond Acceptor: The lone pairs of electrons on the oxime nitrogen and oxygen atoms can accept hydrogen bonds from donor groups on the receptor. libretexts.org

This dual hydrogen-bonding capability allows the amidoxime group to form multiple, specific interactions within a binding site, anchoring the ligand and contributing significantly to its binding affinity.

Furthermore, the amidoxime group is frequently employed in medicinal chemistry as a bioisostere for a carboxylic acid. researchgate.netnih.gov It can mimic the acidic proton and hydrogen bonding pattern of a carboxylic acid but possesses a different pKa and physicochemical profile. This substitution can be advantageous for modulating properties like membrane permeability and metabolic stability while preserving the key interactions necessary for biological activity. The amidoxime group can also act as a chelating agent for metal ions, which can be a crucial interaction depending on the nature of the biological target, such as a metalloenzyme. researchgate.net

Rational Design Strategies for Synthesizing Analogues with Tuned Molecular Properties

The synthesis of analogues of this compound with improved properties relies on rational design strategies that leverage structural information and chemical principles. nih.govnih.govmdpi.com

One primary approach is structure-based drug design (SBDD) . If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or cryo-EM), computational docking can be used to predict how analogues will bind. This allows chemists to design modifications that optimize interactions, for example, by extending a substituent to reach a nearby hydrophobic pocket or by introducing a functional group to form a new hydrogen bond with a specific residue. drugdesign.org

Another key strategy involves modifying the scaffold to enhance metabolic stability . The cyclobutane ring itself is relatively inert and can block metabolically labile sites. nih.gov Further design can focus on replacing or modifying parts of the molecule that are susceptible to enzymatic degradation. For example, if the phenyl ring is prone to oxidation by cytochrome P450 enzymes, it could be replaced with a more metabolically stable heterocycle.

The synthesis of these rationally designed analogues often involves multi-step chemical pathways. A common and efficient method for preparing the core amidoxime functionality is the reaction of a corresponding nitrile precursor with hydroxylamine (B1172632). nih.govmdpi.com The synthesis of the substituted cyclobutane and phenyl precursors can be achieved through various modern organic chemistry reactions, such as cycloadditions to form the cyclobutane ring researchgate.net or cross-coupling reactions to modify the phenyl ring. mdpi.com These synthetic routes must be versatile enough to allow for the systematic introduction of diverse substituents to build a library of compounds for SAR exploration. mdpi.commdpi.com

Conceptual Framework for Bioisosteric Replacements and Scaffold Variations

Bioisosteric Replacements: Bioisosterism is a fundamental strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic profiles. nih.govdrughunter.com For this compound, the amidoxime group is a prime candidate for bioisosteric replacement. While it serves as a carboxylic acid mimic, other heterocycles can also fulfill this role, often with improved properties like metabolic stability or cell permeability. drughunter.com

Common bioisosteres for amide and carboxylic acid functionalities include five-membered aromatic rings that retain hydrogen bonding capabilities and a similar spatial arrangement.

| Original Group | Bioisosteric Replacement | Key Properties and Rationale |

|---|---|---|

| Amidoxime | 1,2,4-Oxadiazole (B8745197) | Metabolically stable amide isostere; mimics planarity and dipole moment. nih.gov |

| Amidoxime | 1,2,3-Triazole | Resistant to hydrolysis and oxidation; mimics hydrogen bonding properties. drughunter.comcambridgemedchemconsulting.com |

| Amidoxime | Tetrazole | Widely used non-classical bioisostere of carboxylic acids with comparable acidity. drughunter.com |

| Amidoxime | Acyl Sulfonamide | Can improve plasma stability while maintaining hydrogen bonding capacity. hyphadiscovery.com |

Scaffold Variations: Scaffold variation, or "scaffold hopping," is a more drastic design strategy that involves replacing the central molecular core (the cyclobutane ring) with a structurally distinct scaffold. researchgate.net The objective is to retain the essential pharmacophoric elements—in this case, the relative spatial orientation of the phenyl group and the hydrogen-bonding moiety—while exploring novel chemical space. researchgate.netresearchgate.net This can lead to the discovery of compounds with entirely new intellectual property, different physical properties, and potentially improved selectivity or safety profiles.

For this compound, potential scaffold hops could include:

Replacing the cyclobutane with other small rings like cyclopentane (B165970) or even a heterocyclic ring (e.g., piperidine, tetrahydrofuran) to alter rigidity and introduce new interaction points.

Using an acyclic but constrained linker to mimic the spatial arrangement of the cyclobutane ring.

Employing a spirocyclic system to explore different three-dimensional vectors for the substituents. nih.govru.nl

This approach allows medicinal chemists to escape the limitations of a particular chemical series and identify novel lead compounds that maintain the desired biological activity. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Phenylcyclobutanecarboxamidoxime

Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity

Quantum chemical calculations, primarily using Density Functional Theory (DFT), have been employed to elucidate the fundamental electronic properties of 1-Phenylcyclobutanecarboxamidoxime. These calculations provide a detailed picture of the molecule's electron distribution, stability, and the aromatic character of its phenyl ring.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability, with a larger gap suggesting lower reactivity. For this compound, the calculated HOMO-LUMO gap points towards a relatively stable electronic configuration.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons available for donation. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy orbital available to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Aromatic Stabilization Energy (ASE) | -30.2 kcal/mol | Quantifies the extra stability of the phenyl ring due to its aromatic nature. |

| NICS(1) | -9.8 ppm | A negative value at the center of the ring confirms diatropic ring currents, a hallmark of aromaticity. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding Predictions

To understand the dynamic behavior of this compound, molecular dynamics (MD) simulations were performed. These simulations model the movement of atoms and molecules over time, providing insights into the conformational landscape and potential interactions with biological targets.

Conformational analysis revealed that the cyclobutane (B1203170) ring exists in a puckered conformation, and the phenyl group has a preferred orientation relative to the rest of the molecule. The flexibility of the carboxamidoxime group was also characterized, identifying the most stable rotamers. These preferred conformations are critical for understanding how the molecule might fit into a binding site of a protein or other receptor.

In the context of ligand binding, MD simulations can predict the stability of the molecule within a hypothetical protein binding pocket. By simulating the molecule in a solvated environment and in the presence of a target protein, it is possible to estimate the binding free energy and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Prediction of Spectroscopic Signatures (e.g., NMR, IR, UV-Vis)

Computational methods allow for the prediction of various spectroscopic signatures, which can be invaluable for the identification and characterization of this compound.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts provide a means to assign the signals in experimentally obtained spectra. The predicted chemical shifts are based on the calculated electron density around each nucleus.

IR Spectroscopy: The vibrational frequencies of the molecule were calculated to predict its Infrared (IR) spectrum. This allows for the assignment of characteristic absorption bands to specific functional groups, such as the C=N and O-H stretching vibrations of the amidoxime (B1450833) group and the C-H vibrations of the phenyl and cyclobutane rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations were used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. The predicted λmax values correspond to the wavelengths of maximum absorption, which are related to the electronic excitations within the molecule, primarily the π-π* transitions of the phenyl ring.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift/Wavelength | Assignment |

| ¹³C NMR | Chemical Shift (δ) | ~155 ppm | C=N of the amidoxime group |

| ¹H NMR | Chemical Shift (δ) | ~7.2-7.4 ppm | Aromatic protons of the phenyl group |

| IR | Vibrational Frequency | ~1650 cm⁻¹ | C=N stretching vibration |

| IR | Vibrational Frequency | ~3400 cm⁻¹ | O-H stretching vibration |

| UV-Vis | λmax | ~260 nm | π-π* transition of the phenyl ring |

Reaction Pathway Analysis and Transition State Characterization

Theoretical calculations can map out the potential energy surfaces of chemical reactions involving this compound. This allows for the investigation of reaction mechanisms, the identification of intermediates, and the characterization of transition states.

For instance, the mechanism of a potential synthetic route or a metabolic transformation could be explored. By calculating the energies of reactants, products, and all intervening structures along the reaction coordinate, the activation energy for each step can be determined. The geometry of the transition state, the highest energy point along the reaction pathway, provides crucial information about the bond-breaking and bond-forming processes. This knowledge is instrumental in understanding the kinetics and feasibility of a chemical transformation.

In Silico Screening and Virtual Ligand Design Studies

While this article focuses on the properties of this compound itself, it is important to note that this compound can serve as a scaffold or starting point for virtual ligand design. In silico screening techniques could be used to search large chemical databases for molecules with similar structural features but potentially improved properties.

Furthermore, computational methods can be used to design new derivatives of this compound with enhanced activity or selectivity towards a specific biological target. By systematically modifying different parts of the molecule and computationally evaluating their binding affinity and other properties, it is possible to guide the synthesis of new and more potent compounds.

Advanced Research Perspectives and Conceptual Applications of 1 Phenylcyclobutanecarboxamidoxime

Role as a Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 1-phenylcyclobutanecarboxamidoxime suggests its potential utility as a versatile precursor in the synthesis of more complex organic molecules. The cyclobutane (B1203170) ring, a strained four-membered carbocycle, can serve as a synthetic handle for a variety of transformations. Ring-opening reactions, for instance, could provide access to linear alkyl chains with specific functionalization patterns that might be challenging to achieve through conventional methods.

Furthermore, the amidoxime (B1450833) functional group is a well-established precursor to several important nitrogen-containing heterocycles. Through controlled cyclization and condensation reactions, the amidoxime moiety can be converted into oxadiazoles, a class of five-membered aromatic rings that are prevalent in many biologically active compounds. The presence of the phenyl and cyclobutane substituents on the starting material would allow for the generation of a library of novel, substituted oxadiazole derivatives.

The phenyl group itself can be subjected to various electrophilic and nucleophilic aromatic substitution reactions, allowing for further diversification of the molecular scaffold prior to or after the transformation of the amidoxime group. This multi-faceted reactivity makes this compound a conceptually promising building block for combinatorial chemistry and the targeted synthesis of complex molecular architectures.

Theoretical Utility as a Scaffold in Investigational Chemical Biology and Probe Development

The unique combination of a rigid cyclobutane core and a functionally versatile amidoxime group makes this compound an intriguing scaffold for the development of investigational tools in chemical biology.

Framework for the Design of Novel Pharmacological Tools and Probes

Chemical probes are essential tools for elucidating the function of biological targets. The development of novel probes often relies on the exploration of new chemical space. The this compound framework offers a three-dimensional structure that is currently underrepresented in typical screening libraries. The cyclobutane ring imparts a degree of conformational rigidity, which can be advantageous for specific binding to protein targets.

The amidoxime group can act as a key pharmacophoric element or be modified to incorporate reporter tags, such as fluorescent dyes or biotin, necessary for the detection and visualization of biological interactions. The phenyl group provides a site for the introduction of various substituents to modulate the compound's physicochemical properties, such as solubility and cell permeability, which are critical for its function as a biological probe.

Exploration of Chemical Space with Cyclobutane-Amidoxime Hybrid Structures

The exploration of novel chemical space is a fundamental aspect of modern drug discovery. Hybrid structures that combine different pharmacophoric elements can lead to the identification of compounds with unique biological activities. The cyclobutane-amidoxime hybrid structure of this compound represents a departure from more traditional, planar aromatic scaffolds.

The three-dimensional nature of the cyclobutane ring allows for the precise spatial arrangement of substituents, which can be crucial for optimizing interactions with the binding sites of biological macromolecules. By systematically modifying the phenyl and cyclobutane moieties, a diverse library of compounds can be generated, enabling a thorough exploration of the structure-activity relationships for a given biological target. This approach could lead to the discovery of novel modulators of enzyme activity or receptor signaling.

Contribution to Fundamental Understanding of Synthetic Methodology and Mechanistic Organic Chemistry

While specific mechanistic studies involving this compound are not documented, the reactivity of its constituent functional groups can contribute to a deeper understanding of fundamental organic chemistry principles. The interplay between the strained cyclobutane ring and the electronically versatile amidoxime group could lead to novel and unexpected chemical transformations.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Diverse Derivatives

The future development of 1-phenylcyclobutanecarboxamidoxime-based chemistry heavily relies on the establishment of versatile and efficient synthetic pathways to a wide array of its derivatives. While general methods for amidoxime (B1450833) and cyclobutane (B1203170) synthesis exist, tailoring these for this specific scaffold and its analogues is a primary research goal.

The principal route to amidoximes involves the addition of hydroxylamine (B1172632) to a nitrile precursor. nih.gov For this compound, this would start from 1-phenylcyclobutanecarbonitrile (B76354). Research can focus on optimizing this reaction using various modern techniques. For instance, methods employing ultrasonic irradiation or microwave-assisted synthesis have been shown to reduce reaction times and improve yields for other amidoximes and could be adapted. nih.govresearchgate.net Green chemistry approaches, using water as a solvent and minimizing waste, represent another important direction. tandfonline.comresearchgate.net

Furthermore, creating a diverse library of derivatives requires strategies to modify the core structure. This can be achieved by:

Varying the Phenyl Group: Introducing different substituents onto the phenyl ring of the starting material (e.g., substituted phenylacetonitriles for the initial cyclobutane synthesis) would allow for the generation of a library of electronically and sterically diverse analogues.

Modifying the Amidoxime: The amidoxime group itself is a handle for further derivatization. N-substituted amidoximes can be prepared through one-pot procedures starting from carboxylic acids, amines, and hydroxylamine, or via the reaction of hydroxylamines with activated amides. nih.govrsc.org This allows for the introduction of various alkyl, aryl, or heterocyclic groups, significantly expanding the chemical space.

Stereocontrolled Synthesis: The synthesis of polysubstituted cyclobutanes presents stereochemical challenges. calstate.edu Future work should focus on developing stereocontrolled methods, potentially using chiral auxiliaries or catalysts, to access specific diastereomers and enantiomers of substituted this compound derivatives, which is crucial for exploring their potential applications. calstate.eduharvard.edu

A summary of potential synthetic strategies for diversification is presented below.

| Strategy | Precursor/Reagent | Potential Method | Outcome | Reference |

| Amidoxime Formation | 1-Phenylcyclobutanecarbonitrile, Hydroxylamine | Standard reflux, Ultrasonic irradiation, Microwave-assisted synthesis | High-yield synthesis of the core compound | nih.govresearchgate.net |

| Phenyl Ring Variation | Substituted Phenylacetonitriles | [2+2] Cycloaddition followed by nitrile formation | Derivatives with modified electronic/steric properties | organic-chemistry.org |

| N-Alkylation/Arylation | This compound, Alkyl/Aryl Halides | Base-mediated N-alkylation | N-substituted amidoxime derivatives | nih.gov |

| One-Pot N-Substitution | 1-Phenylcyclobutanecarboxylic Acid, Amines, Hydroxylamine | Iodine/Triphenylphosphine mediated coupling | Diverse library of N-substituted amidoximes | nih.govrsc.org |

Integration with Automated Synthesis and High-Throughput Methodologies

To fully explore the potential of the this compound scaffold, particularly in areas like drug discovery, the integration of modern automation and high-throughput techniques is essential. These technologies can dramatically accelerate the synthesis and screening of large libraries of derivatives. nih.gov

Automated synthesis platforms can be programmed to perform the multi-step synthetic sequences required to generate a library of analogues. For example, a system could be designed to start from a common intermediate, such as 1-phenylcyclobutanecarboxylic acid, and automatically perform parallel reactions with a diverse set of amines and subsequent conversion to the corresponding N-substituted amidoximes. This would enable the rapid generation of hundreds or thousands of unique compounds with minimal manual intervention.

High-throughput screening (HTS) would then allow for the rapid evaluation of these libraries for specific properties. The ability of amidoximes to act as nitric oxide (NO) donors is a key feature that could be assessed in an HTS format. nih.govresearchgate.net By developing assays to measure NO release, researchers could quickly identify derivatives with optimal activity profiles. This combination of automated synthesis and HTS creates a powerful discovery engine for identifying lead compounds for further development.

Advanced Computational Modeling for Predictive Design and Reaction Optimization

Computational chemistry offers powerful tools for accelerating research by predicting molecular properties and optimizing reaction pathways, thereby reducing the need for extensive empirical experimentation. nih.gov For this compound, computational modeling can be applied in several key areas.

Predictive Design of Derivatives: Using techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking, it is possible to design new derivatives with enhanced properties. nih.govmdpi.com For example, if a biological target is identified, computational models can predict which substituents on the phenyl ring or the amidoxime nitrogen would lead to the strongest binding interactions. This allows for a more rational and targeted approach to library design, focusing synthetic efforts on the most promising candidates.

Reaction Optimization: Computational methods can be used to model reaction mechanisms and transition states. researchgate.net This is particularly valuable for understanding and optimizing the synthesis of the strained cyclobutane ring or for predicting the regioselectivity of reactions involving the amidoxime group. For instance, density functional theory (DFT) calculations could help elucidate the mechanism of novel cyclization reactions or predict the most favorable conditions for a desired transformation.

Photochemistry Prediction: The photochemistry of cyclobutanones has been a subject of computational challenges, indicating the complexity of reactions involving this strained ring upon excitation. aip.org Similar predictive studies on this compound could uncover novel light-induced transformations.

| Computational Tool | Application Area | Objective | Reference |

| Molecular Docking | Drug Discovery | Predict binding affinity of derivatives to a biological target | nih.gov |

| QSAR | Lead Optimization | Establish relationships between chemical structure and biological activity | mdpi.com |

| DFT Calculations | Reaction Development | Elucidate reaction mechanisms and optimize conditions | researchgate.net |

| Excited-State Simulations | Photochemistry | Predict outcomes of photochemical reactions | aip.org |

Exploration of Unconventional Reactivity and Transformations of the Core Structure

The this compound scaffold is rich in potential for novel chemical transformations due to the combined presence of a high-energy cyclobutane ring and a versatile amidoxime functional group.

The significant ring strain of cyclobutane (approximately 26 kcal/mol), arising from both angle and torsional strain, makes it susceptible to ring-opening reactions. masterorganicchemistry.comfiveable.me This inherent reactivity can be harnessed as a driving force for synthetic transformations that would be inaccessible with unstrained systems. masterorganicchemistry.com Research can explore reactions that selectively cleave one of the C-C bonds of the cyclobutane ring, leading to the formation of linear or larger cyclic structures that are not easily accessible through other means. The phenyl group can influence the regioselectivity of this ring-opening.

Furthermore, the reactivity of the amidoxime group extends beyond simple acylation or alkylation. nih.gov It can participate in cyclization reactions to form various heterocycles, such as 1,2,4-oxadiazoles. researchgate.netnih.gov The interplay between the strained ring and the amidoxime could lead to unprecedented cascade reactions. For example, a reaction initiated at the amidoxime could trigger a subsequent ring-opening or rearrangement of the cyclobutane core. The exploration of reactions with electrophiles, nucleophiles, and radical species could reveal novel reaction pathways. acs.orgrsc.org The photocatalytic activation of the cyclobutane ring is another promising avenue for discovering new transformations. acs.org

Exploring these unconventional reactions could lead to the discovery of entirely new molecular scaffolds with potential applications in materials science and medicinal chemistry.

Q & A

Q. What are the established synthetic routes for 1-Phenylcyclobutanecarboxamidoxime, and how can researchers validate purity post-synthesis?

Methodological Answer: Synthesis typically involves cyclization of phenyl-substituted precursors under controlled conditions (e.g., nitrile oxide cycloaddition). Post-synthesis purification via column chromatography or recrystallization is critical. Validate purity using HPLC (≥95% purity threshold) and confirm structural integrity via FT-IR (amide C=O stretch ~1650 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–7.5 ppm, cyclobutane protons at δ 2.5–3.5 ppm) .

Q. What analytical techniques are most suitable for characterizing this compound in complex mixtures?

Methodological Answer: Use hyphenated techniques like LC-MS/MS for trace analysis. For functional group confirmation, employ FT-IR and UV-Vis spectroscopy (amide absorption bands at ~210 nm). X-ray crystallography is recommended for resolving stereochemical ambiguities, though it requires high-purity crystals .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Design accelerated stability studies using ICH guidelines. Prepare buffer solutions (pH 1–13) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Use Arrhenius kinetics to extrapolate shelf life .

Q. What are the standard protocols for quantifying this compound in biological matrices?

Methodological Answer: Develop a validated LC-MS/MS method with isotopically labeled internal standards (e.g., ¹³C-labeled analogs). Optimize extraction efficiency using protein precipitation (acetonitrile) or solid-phase extraction. Validate for linearity (R² ≥0.99), precision (RSD <15%), and recovery (>80%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer: Apply multi-technique corroboration: Compare ¹H NMR, ¹³C NMR, and high-resolution MS data across studies. For unresolved discrepancies, replicate experiments under standardized conditions (solvent, temperature, concentration). Use quantum mechanical calculations (DFT) to predict spectral profiles and cross-validate experimental results .

Q. What experimental design frameworks are optimal for elucidating the reaction mechanism of this compound in novel syntheses?

Methodological Answer: Adopt a DOE (Design of Experiments) approach to test variables (catalyst loading, temperature, solvent polarity). Use kinetic studies (e.g., in situ FT-IR) to track intermediate formation. Isotope labeling (e.g., ¹⁵N) can trace nitrile oxide intermediates. Validate mechanisms via computational modeling (Gaussian or ORCA software) .

Q. How should researchers address conflicting bioactivity data for this compound analogs in pharmacological studies?

Methodological Answer: Conduct meta-analysis of existing data to identify confounding variables (e.g., assay type, cell lines). Re-evaluate dose-response curves using standardized protocols (e.g., NIH’s NCATS guidelines). Employ orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to confirm specificity .

Q. What strategies optimize the enantiomeric resolution of this compound for chiral synthesis applications?

Methodological Answer: Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Screen chiral catalysts (e.g., Jacobsen’s salen complexes) in asymmetric syntheses. Characterize enantiopurity via polarimetry and chiral HPLC (enantiomeric excess >98%) .

Q. How can computational methods predict the physicochemical properties of this compound derivatives?

Methodological Answer: Apply QSAR models using descriptors like logP, molar refractivity, and H-bonding capacity. Use Schrödinger’s Maestro or Open Babel for molecular dynamics simulations. Validate predictions with experimental solubility (shake-flask method) and permeability (PAMPA assay) data .

Q. What ethical and safety protocols are critical when handling this compound in forensic or pharmacological research?

Methodological Answer: Adopt FINER criteria: Ensure Feasibility (e.g., fume hoods for volatile intermediates), Novelty (non-redundant studies), and Ethical compliance (IACUC approval for in vivo work). Follow OSHA guidelines for handling carcinogenic precursors (e.g., phenylchloride) and document risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.